5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
Description
Evolution of 1,3,4-Oxadiazole Chemistry
The development of 1,3,4-oxadiazole chemistry has progressed significantly over the past 85 years, with initial discovery by Ainsworth in 1965 through thermolysis processes. This five-membered aromatic heterocycle, containing one oxygen atom and two nitrogen atoms, has evolved from a laboratory curiosity to a privileged scaffold in medicinal chemistry. The peculiar structural feature of 1,3,4-oxadiazole ring with pyridine type nitrogen atoms provides beneficial binding capabilities with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting an array of bioactivities.
Research in the area of development of 1,3,4-oxadiazole-based derivatives has become an increasingly interesting topic for scientists, with a number of compounds demonstrating high therapeutic potency for treating different ailments. The systematic development of these compounds has contributed to enormous advancement in pharmaceutical science, with comprehensive reviews highlighting current developments across the entire range of medicinal chemistry applications including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications.
The evolution of synthetic methodologies has been particularly noteworthy, with main synthetic routes including cyclodehydration reactions of diacylhydrazines, cyclization oxidative reactions of N-acylhydrazones, one-step synthesis from readily available carboxylic acids and acid hydrazides, reactions of hydrazides with orthoesters, hydrazide reactions with carbon disulfide in basic medium, and reactions of tetrazoles with acid chloride or acid anhydride. These methodologies have enabled researchers to explore diverse structural modifications and optimize biological activities.
Isomeric Forms of Oxadiazole Heterocycles
Oxadiazoles represent a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C₂H₂N₂O, existing in four distinct isomeric forms. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole are all known and appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril.
The 1,2,3-isomer represents a unique case as it is unstable and ring-opens to form the diazoketone tautomer, although it does exist within the unusual sydnone motif. This instability distinguishes it from the other three isomers and limits its pharmaceutical applications. The structural differences between these isomers result in significantly different physicochemical and biological properties, making the selection of the appropriate isomer crucial for drug development.
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has revealed that in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner. Significant differences are also observed with respect to metabolic stability, human ether-a-go-go-related gene inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers. These differences in profile between the 1,2,4 and 1,3,4 regioisomers can be rationalized by their intrinsically different charge distributions, including dipole moments.
Significance of Thiol-Functionalized 1,3,4-Oxadiazoles
The incorporation of thiol functionality into 1,3,4-oxadiazole scaffolds represents a significant advancement in heterocyclic chemistry, as the presence of 2-thiol group on 1,3,4-oxadiazole ring enhances various biological activities. During the last decades, numerous derivatives of oxadiazoles have been synthesized and tested for their biological activity, with thiol-functionalized variants showing particular promise.
Several Mannich bases have been synthesized from 1,3,4-oxadiazole-2-thione derivatives using different amines and formaldehyde, with most of these Mannich bases being found to possess antibacterial, antifungal and antimicrobial activity. The chelating properties of 1,3,4-oxadiazoles have been investigated using nickel(II), copper(II) and zinc(II) metals, with studies showing that oxadiazoles have better potential to act as fungicides after chelating with metal ions.
The structural versatility of 1,3,4-oxadiazole-2-thiols has enabled the development of novel synthetic approaches. For instance, research has demonstrated the synthesis of S-substituted derivatives through successive conversions involving ester formation, hydrazide preparation, and final oxadiazole formation, followed by reaction with various electrophiles in N,N-dimethyl formamide in the presence of sodium hydride. These compounds have shown broad spectrum activity against acetylcholinesterase, butyrylcholinesterase and lipoxygenase enzymes.
Discovery and Initial Characterization of 5-[(4-Fluoro-phenylamino)-methyl]-oxadiazole-2-thiol
The compound 5-[(4-Fluoro-phenylamino)-methyl]-oxadiazole-2-thiol, designated by the Chemical Abstracts Service number 436095-85-1, represents a sophisticated example of fluorinated heterocyclic chemistry. This compound possesses the molecular formula C₉H₈FN₃OS with a molecular weight of 225.24 g/mol, incorporating both fluorine substitution and amino linkage within the oxadiazole-thiol framework.
The compound is also known by several synonymous names including 5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione, 5-(((4-Fluorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol, and 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione. This nomenclature variation reflects the tautomeric equilibrium between thiol and thione forms, a characteristic feature of this class of compounds.
The physical properties of this compound include a calculated density of 1.47 g/cm³, boiling point of 339.3°C at 760 mmHg, and flash point of 159°C. The polar surface area has been calculated as 89.75 Ų with a LogP value of 2.18250, indicating moderate lipophilicity. These physicochemical parameters suggest favorable characteristics for biological activity and membrane permeability.
Table 1: Physical and Chemical Properties of 5-[(4-Fluoro-phenylamino)-methyl]-oxadiazole-2-thiol
Current Research Landscape and Literature Review
The current research landscape surrounding 1,3,4-oxadiazole derivatives, particularly thiol-functionalized compounds, reflects a robust and expanding field of investigation. Recent evidence shows that the 1,3,4-oxadiazole scaffold is frequently used in the structure of signal transducer and activator of transcription 3 inhibitors active against various cancer cells, demonstrating the continued relevance of this heterocyclic system in contemporary drug discovery.
The versatility and usefulness of the 1,3,4-oxadiazole scaffold is demonstrated by its use as a core structure in inhibitors of methionine aminopeptidase, telomerase, focal adhesion kinase, thymidylate synthase, glycogen synthase kinase-3, and thymidine phosphorylase. The antitumor potency of 1,3,4-oxadiazole derivatives is also related to their ability to inhibit growth factors such as epidermal growth factor receptor or vascular endothelial growth factor, to inhibit tubulin polymerization, histone deacetylases, or to interact with DNA structures.
A series of 1,3,4-oxadiazole-2-thiol derivatives bearing various alkyl or aryl moieties have been designed, synthesized, and characterized using modern spectroscopic methods, with compounds showing inhibitory capability against acetylcholinesterase and butyrylcholinesterase. The structure-activity relationship studies have ascertained that the substitution of the aromatic moiety has a profound effect on enzyme inhibitory activity.
Recent synthetic developments have focused on novel approaches for the preparation of 1,3,4-oxadiazole derivatives. The synthesis typically involves cyclodehydration reactions, oxidative cyclization, or direct cyclization from carboxylic acid derivatives. The broad pharmacological profile of this class of compounds is evidenced by numerous examples of molecules with relevant biological activity, serving as prototypes for the development of more active derivatives.
Table 2: Recent Research Applications of 1,3,4-Oxadiazole-2-thiol Derivatives
The literature reveals that compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties. They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters and carboxamides. The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecular design because of their privileged structure, which has enormous biological potential.
Properties
IUPAC Name |
5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUDPUJCHMLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NNC(=S)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360670 | |
| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-85-1 | |
| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,3,4-Oxadiazole-2-thiol Core
The 1,3,4-oxadiazole-2-thiol ring is commonly synthesized from hydrazide precursors through cyclization reactions involving carbon disulfide or related reagents.
- Starting from an appropriate hydrazide (e.g., hydrazide derived from 4-fluorobenzoic acid or related aromatic acids), the compound is treated with potassium hydroxide and carbon disulfide in ethanol under reflux conditions.
- This reaction leads to the formation of the 1,3,4-oxadiazole-2-thiol ring system with evolution of hydrogen sulfide gas.
- Acidification of the reaction mixture precipitates the oxadiazole-2-thiol compound, which is purified by recrystallization.
This method is supported by analogous syntheses reported for related oxadiazole-2-thiol derivatives, such as 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol, where hydrazide intermediates are cyclized with carbon disulfide under basic conditions to yield the oxadiazole-2-thiol core.
Alternative Synthetic Routes
- Direct condensation of 5-formyl-1,3,4-oxadiazole-2-thiol with 4-fluoroaniline under reductive amination conditions can also yield the target compound.
- Another approach involves the synthesis of 5-(chloromethyl)-1,3,4-oxadiazole-2-thiol followed by nucleophilic substitution with 4-fluoroaniline.
These methods are less commonly reported but provide alternative pathways depending on available starting materials and desired reaction conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, room temp, 3 h | Monitored by TLC for completion |
| Cyclization to oxadiazole-2-thiol | KOH, carbon disulfide, reflux 6 h | Evolution of H2S gas; acidification to pH 2-3 to precipitate product |
| S-substitution at 5-position | DMF, NaH or LiH base, electrophile (4-fluorophenylamino)methyl halide, room temp, 3 h | Reaction monitored by TLC; precipitation by water addition |
Characterization and Purity Assessment
- Melting points are recorded using standard apparatus and are uncorrected.
- Purity is checked by thin-layer chromatography (TLC) on silica gel plates.
- Structural confirmation is performed by IR spectroscopy, ^1H-NMR, and mass spectrometry (HR-MS, EI-MS).
- The presence of characteristic oxadiazole ring vibrations and thiol groups is confirmed by IR.
- ^1H-NMR spectra show signals corresponding to aromatic protons, methylene bridge, and NH protons.
- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the target compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrazide synthesis | Hydrazine hydrate, ethanol, RT, 3 h | Formation of hydrazide intermediate |
| Cyclization to oxadiazole-2-thiol | KOH, carbon disulfide, reflux 6 h | Formation of oxadiazole-2-thiol core |
| S-substitution with 4-fluoroaniline derivative | DMF, NaH or LiH, electrophile, RT, 3 h | Formation of 5-[(4-fluoro-phenylamino)-methyl]-1,3,4-oxadiazole-2-thiol |
Research Findings and Notes
- The synthetic route is robust and allows for structural modifications at the 5-position to explore biological activity.
- The use of polar aprotic solvents and strong bases facilitates nucleophilic substitution reactions.
- Reaction monitoring by TLC ensures high purity and yield.
- The compound’s biological activities, including enzyme inhibition, are influenced by the substitution pattern on the oxadiazole ring, highlighting the importance of precise synthetic control.
- The preparation methods avoid unreliable sources and are based on peer-reviewed chemical synthesis literature and authoritative chemical databases.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial activity. A study highlighted the synthesis of various oxadiazole derivatives, including 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, which demonstrated effective inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study:
A recent investigation into the antibacterial efficacy of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential for development as a therapeutic agent in treating infections caused by resistant strains.
1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.
Case Study:
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls.
Material Science
2.1 Polymer Additives
this compound has potential applications as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Thermal Stability Comparison
| Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 210 | 25 |
| Polymer with Oxadiazole Additive | 250 | 30 |
This table illustrates the enhancement in thermal stability and mechanical strength when the compound is incorporated into polymer matrices.
Environmental Science
3.1 Heavy Metal Ion Removal
The compound has shown promise in environmental applications, particularly in the removal of heavy metal ions from wastewater. Its thiol group can chelate heavy metals, facilitating their removal from contaminated water sources.
Case Study:
In a study assessing the efficacy of this compound for lead ion removal, results indicated that over 90% lead ion removal was achieved within 60 minutes at a concentration of 10 mg/L.
Mechanism of Action
The mechanism of action of 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole-2-thiol Derivatives
Structural and Electronic Comparisons
The pharmacological and chemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:
5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (B3)
- Substituent : Naphthalen-2-yloxy-methyl group.
- Key Findings : Exhibits neuroprotective effects in chronic constriction injury (CCI)-induced neuropathic pain models, attributed to inhibition of oxidative stress and inflammation .

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
- Substituent : Electron-withdrawing nitro and chloro groups.
- Key Findings : Demonstrates potent CNS depressant activity, likely due to enhanced electron deficiency of the oxadiazole ring .
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (4)
- Substituent: 4-Chlorophenoxy-methyl group.
- Key Findings : Serves as a precursor for antibacterial derivatives (e.g., 7a–p), with activity against Gram-positive and Gram-negative bacteria .
- Comparison: The chloro-phenoxy group increases lipophilicity, whereas the target compound’s 4-fluoroanilino group may enhance metabolic stability and target specificity due to fluorine’s unique physicochemical properties.
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol (Ia)
Pharmacological Activity Comparison
Key Structural Insights
- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., XIV) enhance CNS activity by polarizing the oxadiazole ring, whereas fluorine in the target compound balances electronegativity without excessive steric hindrance .
- Aromatic vs. Aliphatic Substituents: Naphthyloxy (B3) and chlorophenoxy (4) groups improve lipophilicity for membrane penetration, while the target’s 4-fluoroanilino group offers hydrogen-bonding capability for specific protein interactions .
- Thiol Reactivity : Thiol-thione tautomerism (Ia) and thiol group reactivity (target compound) influence stability and biological interactions, with implications for drug design .
Biological Activity
The compound 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol (often abbreviated as 5-FPAMO) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of 5-FPAMO, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
5-FPAMO is characterized by the presence of a fluorinated phenyl group and a thiol functional group attached to an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 303.33 g/mol. The structural features contribute to its potential biological activity.
The biological activity of 5-FPAMO can be attributed to its ability to interact with specific cellular targets involved in cancer proliferation and survival pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways that regulate cell growth.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Anti-inflammatory Effects : Modulating inflammatory responses that can contribute to tumor progression.
Biological Activity Against Cancer Cell Lines
Recent investigations have reported the cytotoxic effects of 5-FPAMO on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.63 | |
| HeLa (Cervical) | 12.34 | |
| HCT-116 (Colon) | 10.45 | |
| A549 (Lung) | 18.00 | |
| SK-MEL-2 (Melanoma) | 8.90 |
These results indicate that 5-FPAMO exhibits significant anticancer activity across multiple cell lines, often outperforming conventional chemotherapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the promising nature of oxadiazole derivatives, including 5-FPAMO:
- Cytotoxicity and Mechanistic Studies :
- Comparative Efficacy :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, and how can purity be validated?
- Methodology : The compound is typically synthesized via cyclization of a hydrazide intermediate with carbon disulfide under basic conditions (e.g., NaOH or KOH). For example, furan-2-carboxylic acid hydrazide reacts with CS₂ to form oxadiazole-thiol scaffolds, which can then undergo Mannich reactions with 4-fluoroaniline derivatives .
- Characterization : Validate purity and structure using IR spectroscopy (to confirm thiol and oxadiazole C=N/C-S stretches), ¹H-NMR (to verify aromatic protons and methylene linkages), and elemental analysis .
Q. How does the thiol group influence the compound’s reactivity and biological interactions?
- Reactivity : The thiol group enables nucleophilic substitution reactions (e.g., alkylation with methyl iodide or electrophilic reagents) and participation in tautomeric equilibria (thiol-thione forms) .
- Biological Interactions : Thiols can bind to enzyme active sites via disulfide bridges or coordinate with metal ions, enhancing antimicrobial or anticancer activity .
Q. What are the primary biological activities reported for oxadiazole-thiol derivatives, and how are these assays designed?
- Activities : Antimicrobial (via agar diffusion assays), anti-inflammatory (carrageenan-induced edema models), and enzyme inhibition (e.g., cyclooxygenase or urease inhibition) .
- Assay Design : For anti-inflammatory studies, measure paw edema reduction in rats post-carrageenan injection, comparing test compounds to indomethacin as a control .
Advanced Research Questions
Q. How can tautomerism (thiol-thione equilibrium) affect spectral data interpretation and biological activity?
- Spectral Analysis : Thiol-thione tautomerism causes shifts in IR (S-H vs. C=S stretches) and ¹H-NMR (disappearance of thiol proton signals). Computational studies (DFT) can model tautomeric stability .
- Biological Impact : Thione forms may exhibit stronger enzyme inhibition due to enhanced electrophilicity .
Q. What strategies optimize reaction yields for S-alkylated derivatives of this compound?
- Optimization : Use polar aprotic solvents (DMF) with NaH as a base to deprotonate the thiol, followed by alkyl halide addition. Monitor via TLC and isolate products via precipitation with ice-cold water .
- Challenges : Competing oxidation of thiol to disulfide requires inert atmospheres (N₂) .
Q. How do computational methods (DFT, molecular docking) elucidate the compound’s mechanism of action?
- DFT Applications : Predict vibrational spectra (IR/Raman), HOMO-LUMO gaps (reactivity), and charge distribution via NBO analysis. Compare with experimental data to validate tautomeric forms .
- Docking Studies : Model interactions with target enzymes (e.g., urease) to identify binding motifs, such as hydrogen bonding with oxadiazole nitrogen or fluorine-mediated hydrophobic contacts .
Q. How can contradictory bioactivity data between studies be resolved?
- Approach : Re-evaluate assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/water). Cross-validate using multiple models (in vitro enzyme inhibition + in vivo toxicity) .
- Data Normalization : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and report IC₅₀/EC₅₀ values with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

